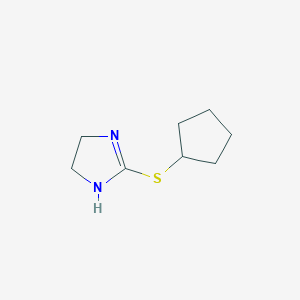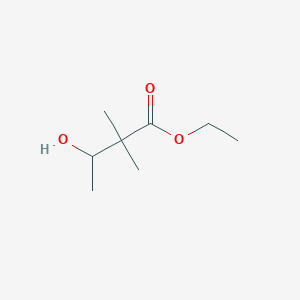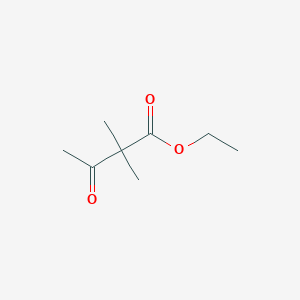![molecular formula C5H4N4O B020533 [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol CAS No. 106921-59-9](/img/structure/B20533.png)
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol is a heterocyclic compound with a molecular formula of C6H5N5O. It is a member of the triazolopyrimidine family of compounds and has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins in the body, which may contribute to its antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to interact with certain receptors in the brain, which may contribute to its potential use as a diagnostic tool for neurological diseases.
Biochemical and Physiological Effects:
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, as well as cancer cells. It has also been shown to have anti-inflammatory properties, which may contribute to its potential use as a treatment for inflammatory diseases. Additionally, [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been shown to have anxiolytic and sedative effects, which may contribute to its potential use as a diagnostic tool for neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol in lab experiments include its potential antibacterial, antifungal, antiviral, and anticancer properties, as well as its potential use as a diagnostic tool for neurological diseases. However, there are also limitations to using [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol in lab experiments. These include the potential for toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol. These include further studies on its mechanism of action, as well as its potential use as a treatment for bacterial, fungal, and viral infections, cancer, and inflammatory diseases. Additionally, further research could be conducted on its potential use as a diagnostic tool for neurological diseases. Finally, additional studies could be conducted to optimize the synthesis method and improve the yield of the final product.
Synthesemethoden
The synthesis of [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol can be achieved through a variety of methods, including the reaction of 5-amino-1H-tetrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of triethylamine. Another method involves the reaction of 5-amino-1H-tetrazole with ethyl 2-chloroacetate in the presence of sodium ethoxide. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential applications in the field of cancer research, as it has been found to inhibit the growth of cancer cells. Additionally, [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been studied for its potential use as a diagnostic tool for diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
106921-59-9 |
|---|---|
Produktname |
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol |
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
[1,2,4]triazolo[1,5-c]pyrimidin-8-ol |
InChI |
InChI=1S/C5H4N4O/c10-4-1-6-3-9-5(4)7-2-8-9/h1-3,10H |
InChI-Schlüssel |
DBOURPQHYITDHY-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NC=NN2C=N1)O |
Kanonische SMILES |
C1=C(C2=NC=NN2C=N1)O |
Synonyme |
[1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-8-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




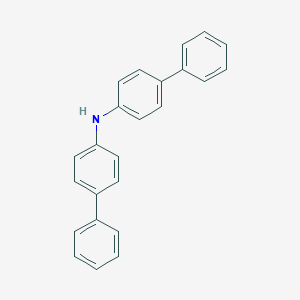
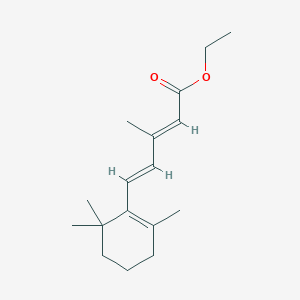
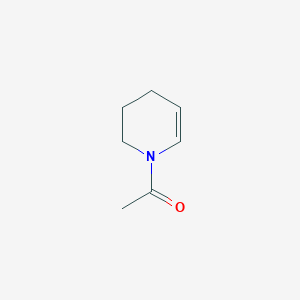
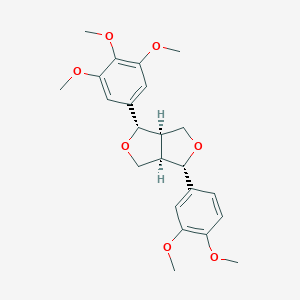


![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)
